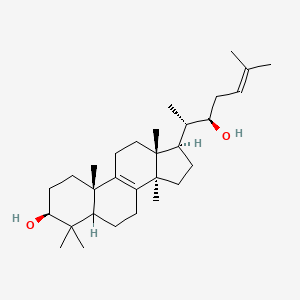

Inotodiol

Description

This compound has been reported in Inonotus obliquus with data available.

structure in first source

Properties

CAS No. |

35963-37-2 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3/t20-,21+,24+,25-,26-,28+,29+,30-/m0/s1 |

InChI Key |

KKWJCGCIAHLFNE-KFPHZHIMSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](CC=C(C)C)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Inotodiol; |

Origin of Product |

United States |

Foundational & Exploratory

Inotodiol: A Comprehensive Technical Guide to its Biological Activities

A Whitepaper for Researchers and Drug Development Professionals

Inotodiol, a lanostane-type triterpenoid isolated from the Chaga mushroom (Inonotus obliquus), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anticancer Activity

This compound has demonstrated significant anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation, migration, and invasion.[3][4]

Quantitative Data on Anticancer Activity

| Cell Line | Assay | Parameter | Value | Reference |

| HeLa (Human cervical cancer) | MTT Assay | IC50 | > 25 µM (significant inhibition) | [4] |

| HeLa (Human cervical cancer) | Flow Cytometry | Apoptosis Rate | Dose-dependent increase | [3][4] |

| P388 (Mouse leukemia) | Not specified | Apoptosis | Caspase-3 activation | [5] |

Experimental Protocols

The antiproliferative effect of this compound on HeLa cells is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours).[3][4]

-

MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis induction by this compound in HeLa cells is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cell Treatment: HeLa cells are treated with different concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometric Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[4]

The effect of this compound on the expression of proteins in the p53 signaling pathway is analyzed by Western blotting.

-

Protein Extraction: HeLa cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, Bax, Bcl-2, MMP-2, MMP-9, and a loading control (e.g., β-actin).[6] This is followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Signaling Pathways in Anticancer Activity

This compound's anticancer effects in HeLa cells are mediated, at least in part, through the activation of the p53 signaling pathway.[4][6] This leads to the upregulation of the pro-apoptotic protein Bax and the cell cycle inhibitor p21, and the downregulation of the anti-apoptotic protein Bcl-2 and matrix metalloproteinases MMP-2 and MMP-9, which are involved in cell migration and invasion.[3][4][6]

Caption: this compound-induced p53-dependent anticancer signaling pathway.

Anti-inflammatory and Immunomodulatory Activities

This compound exhibits potent anti-inflammatory and immunomodulatory properties by modulating key signaling pathways and immune cell functions.[1][6]

Quantitative Data on Anti-inflammatory Activity

| Model | Parameter | Effect | Concentration/Dose | Reference |

| Bone marrow-derived macrophages (BMDM) | TNF-α production (LPS-induced) | IC50 = 3.0 µM | 3.0 µM | [6] |

| Bone marrow-derived mast cells (BMMC) | TNF-α production (LPS-induced) | IC50 = 0.7 µM | 0.7 µM | [6] |

| Eosinophilic Chronic Rhinosinusitis (ECRS) mouse model | T2 cytokines (IL-4, IL-5) | Significant reduction | 20 mg/kg | [5] |

| Allergic rhinitis mouse model | Sneezing and nose rubbing | Significant reduction | Not specified | [7] |

Experimental Protocols

The anti-inflammatory effects of this compound can be evaluated in a mouse model of eosinophilic chronic rhinosinusitis (ECRS).

-

Model Induction: Female BALB/c mice are sensitized and challenged with an allergen (e.g., ovalbumin) to induce ECRS.

-

Treatment: Mice are treated with this compound (e.g., 20 mg/kg, intraperitoneally or orally) or a vehicle control. A positive control group treated with dexamethasone (e.g., 10 mg/kg) is also included.[5]

-

Sample Collection: Nasal lavage fluid (NLF) and nasal tissue are collected for analysis.

-

Analysis: Cytokine levels (e.g., IL-4, IL-5) in NLF are measured by ELISA. Histopathological changes, such as eosinophil infiltration and epithelial thickening, in nasal tissue are assessed by H&E staining.[5]

The immunomodulatory effect of this compound on dendritic cells is assessed by analyzing the expression of maturation markers.

-

DC Generation: Bone marrow-derived dendritic cells (BMDCs) are generated from mouse bone marrow precursors.

-

Stimulation: BMDCs are stimulated with this compound (e.g., 25 µM), LPS (a known DC maturation agonist, e.g., 1 µg/mL), or a vehicle control for 24 hours.[1][8]

-

Flow Cytometry: The expression of surface maturation markers (e.g., MHC-I, MHC-II, CD86, CD40) is analyzed by flow cytometry.[1]

-

Cytokine Analysis: The levels of cytokines (e.g., TNF-α, IL-12p40) in the cell culture supernatants are measured by ELISA.[1]

Signaling Pathways in Immunomodulation

This compound induces an atypical maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules without the production of pro-inflammatory cytokines.[1] This effect is mediated through the activation of the PI3K/Akt signaling pathway, while the p38 MAPK and NF-κB pathways are not involved.[1][8]

Caption: this compound-induced atypical maturation of dendritic cells via the PI3K/Akt pathway.

Other Biological Activities

In addition to its anticancer and anti-inflammatory effects, this compound has been reported to possess antioxidant and anti-allergic properties.[9]

Antioxidant Activity

This compound has been shown to exhibit antioxidant effects by scavenging free radicals.[10] This activity contributes to its protective effects against oxidative stress-induced cellular damage.

Anti-allergic Activity

This compound demonstrates anti-allergic effects by inhibiting the degranulation of mast cells, a key event in allergic reactions.[6] It has been shown to ameliorate allergy symptoms in mouse models of food allergy and allergic rhinitis.[7][9]

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and immunity makes it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted pharmacological profile of this compound and to design future studies to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound suppresses allergic inflammation in allergic rhinitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

Inotodiol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inotodiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Inonotus obliquus (Chaga), has emerged as a compound of significant interest in oncology research.[1][2][3] Possessing a range of biological activities, this compound has demonstrated notable anti-tumor effects across various cancer cell lines, including hepatocellular carcinoma, cervical cancer, and lung cancer.[1][4][5] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-cancer effects, focusing on its impact on key signaling pathways, cell cycle regulation, and apoptosis. The information is compiled from multiple studies to offer a comprehensive overview for research and development purposes.

Core Mechanisms of Anti-Cancer Action

This compound's efficacy in inhibiting cancer cell proliferation and survival is attributed to a multi-pronged attack on fundamental cellular processes. The primary mechanisms identified are the induction of apoptosis, induction of cell cycle arrest, and inhibition of cell migration and invasion.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[4][6][7] This programmed cell death is initiated through the modulation of key regulatory proteins in both intrinsic and extrinsic pathways.

-

Regulation of Bcl-2 Family Proteins: this compound treatment consistently alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and MCL1.[1][2][4][6][7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

-

Activation of Caspases and PARP Cleavage: The apoptotic cascade culminates in the activation of executioner caspases. This compound treatment leads to a significant increase in the levels of cleaved caspase-3, a key executioner caspase.[1][2][7] Subsequently, cleaved caspase-3 targets and cleaves Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The resulting cleaved PARP-1 is a hallmark of apoptosis.[1][2][6][7]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1][6] This prevents the cells from entering the S phase, where DNA replication occurs.

-

Downregulation of Cyclins and CDKs: The progression through the cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs) by their cyclin partners. This compound has been shown to inhibit the expression of key G1 phase regulators, including CDK2, CDK4, and CDK6, as well as Cyclin D and Cyclin E.[1][4][6]

-

Upregulation of CDK Inhibitors: In some cancer cell lines, such as human cervical cancer HeLa cells, this compound has been observed to increase the expression of the CDK inhibitor p27, which further contributes to the G1 phase arrest.[4][8][9]

Inhibition of Metastasis

This compound has also been shown to possess anti-metastatic properties by inhibiting the migration and invasion of cancer cells.[2]

-

Downregulation of Matrix Metalloproteinases (MMPs): The invasion and migration of cancer cells are heavily dependent on the activity of MMPs, which degrade the extracellular matrix. This compound treatment has been found to decrease the expression of MMP-2 and MMP-9, thereby impeding the invasive potential of cancer cells.[2][10]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting several critical intracellular signaling pathways that are often dysregulated in cancer.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled growth. This compound has been identified as an inhibitor of this pathway in hepatocellular carcinoma (HCC) cells.[1][7]

-

Mechanism of Inhibition: this compound decreases the phosphorylation levels of key components of the MAPK/ERK cascade, including RAS, c-RAF, MEK1/2, and ERK1/2, without affecting their total protein levels.[1][7] By inhibiting the phosphorylation and thus the activation of these kinases, this compound effectively shuts down this pro-survival signaling pathway, leading to cell cycle arrest and apoptosis.[1][7]

Caption: this compound inhibits the MAPK/ERK signaling pathway.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in preventing cancer formation. Activation of p53 can induce cell cycle arrest, apoptosis, and senescence in response to cellular stress. This compound has been shown to activate the p53 signaling pathway in human cervical cancer (HeLa) cells.[2][10]

-

Mechanism of Action: The anti-tumor activity of this compound in HeLa cells is attenuated when p53 is silenced, indicating a p53-dependent mechanism.[2] this compound-induced apoptosis and the inhibition of migration and invasion were significantly blocked after p53 knockdown.[2] This suggests that this compound's effects, including the modulation of Bax, Bcl-2, and caspase-3, are mediated, at least in part, through the activation of p53.[2]

Caption: this compound induces apoptosis via a p53-dependent pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation.[11] While its role in the anti-cancer effects of this compound is less extensively documented than the MAPK/ERK and p53 pathways, some evidence suggests its involvement. This compound has been shown to activate the PI3K/Akt pathway in bone marrow-derived dendritic cells (BMDCs), but this was in the context of immune cell maturation rather than cancer cell death.[12][13] Further research is required to fully elucidate the role of the PI3K/Akt pathway in this compound's mechanism of action in cancer cells.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| HeLa | Cervical Cancer | > 25 µM (significant inhibition) | Not Specified | Cell Viability Assay | [2] |

| A549 | Lung Cancer | Not explicitly stated, but effects seen | Not Specified | Proliferation Assay | [5] |

| sk-hep-1 | Hepatocellular Carcinoma | ~40 µM (estimated from graph) | 48 | CCK-8 | [14] |

| hepG2 | Hepatocellular Carcinoma | ~60 µM (estimated from graph) | 48 | CCK-8 | [14] |

Note: IC50 values can vary significantly based on the specific assay conditions, cell line passage number, and exposure time.[15]

Experimental Protocols & Methodologies

The findings described in this guide are based on a range of standard molecular and cellular biology techniques.

Cell Viability and Proliferation Assays (MTT/CCK-8)

These colorimetric assays are used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[6][9] Following treatment, MTT or CCK-8 solution is added to each well and incubated. The resulting formazan product, which is proportional to the number of viable cells, is dissolved and the absorbance is measured using a microplate reader.[4][9] The results are often used to calculate the IC50 value.[16]

Caption: General workflow for MTT/CCK-8 cell viability assays.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.

-

Protocol: Cells are treated with this compound and then lysed to extract total proteins. Protein concentration is determined using an assay like the BCA assay. Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-ERK, total ERK, β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). Finally, a chemiluminescent substrate is added, and the resulting signal is detected and quantified using an imaging system.[1][2][6][7]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells.

-

Cell Cycle Analysis: this compound-treated cells are harvested, fixed (e.g., with cold ethanol), and stained with a fluorescent DNA-binding dye like propidium iodide (PI). The DNA content of each cell is then measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[1][6][9]

-

Apoptosis Analysis (Annexin V/PI Staining): To quantify apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes). Flow cytometry analysis can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[2]

In Vivo Xenograft Tumor Models

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., HCC cells).[1][6] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) for a specified duration.[1] Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histology or Western blotting).[1][6][17]

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential through a multifaceted mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways like MAPK/ERK and p53 makes it a compelling candidate for further drug development.[1][2] The compound consistently modulates the expression of critical regulatory proteins involved in cell death and proliferation, including the Bcl-2 family, caspases, and cyclins.[1][4]

Future research should focus on several key areas:

-

Bioavailability and Pharmacokinetics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with potentially lower toxicity.

-

Target Identification: While key pathways have been identified, further studies using proteomic and genomic approaches could uncover additional novel targets of this compound.

-

Clinical Trials: Given its promising preclinical efficacy and low toxicity in animal models, well-designed clinical trials are the necessary next step to evaluate the safety and efficacy of this compound in cancer patients.[1][17]

References

- 1. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | PLOS One [journals.plos.org]

- 8. journal.waocp.org [journal.waocp.org]

- 9. This compound Inhabits Proliferation and Induces Apoptosis through Modulating Expression of cyclinE, p27, bcl-2, and bax in Human Cervical Cancer HeLa Cells [journal.waocp.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]

- 13. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | PLOS One [journals.plos.org]

- 15. mdpi.com [mdpi.com]

- 16. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] this compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | Semantic Scholar [semanticscholar.org]

Inotodiol: A Technical Guide to its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inotodiol, a lanostane-type triterpenoid, is a significant bioactive compound isolated from the Chaga mushroom (Inonotus obliquus)[1][2]. This oxysterol has garnered considerable attention within the pharmaceutical and scientific communities due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-allergic properties[3][4][5]. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its known biological signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Properties of this compound

The unique structural characteristics of this compound, particularly the hydroxyl group at the C-22 position, contribute to its distinct physicochemical properties when compared to analogous sterols like lanosterol and cholesterol[4][6].

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₂ | [7] |

| Molecular Weight | 442.72 g/mol | [3][7] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 192.06 °C | [4][6][8][9] |

| Solubility | ||

| in Ethanol (30 °C) | 24-25 mg/mL | [6][10] |

| in Dichloromethane (30 °C) | 24-25 mg/mL | [6][10] |

| in Ethyl Acetate (30 °C) | 6-8 mg/mL | [6][10] |

| in Methanol (30 °C) | 6-8 mg/mL | [6][10] |

| in Acetone (30 °C) | 6-8 mg/mL | [6][10] |

| in Acetonitrile (30 °C) | 0.2-1 mg/mL | [6] |

| in n-Hexane (30 °C) | 0.2-1 mg/mL | [6] |

| in Water | Low solubility | [6] |

| LogP (XLogP3-AA) | 7.8 | [7] |

| Purity (achieved) | >97% | [4][6] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Solubility

The solubility of this compound in various organic solvents is a critical parameter for its extraction, purification, and formulation.

Objective: To quantify the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

Pure this compound (>97%)

-

Organic solvents: ethanol, dichloromethane, ethyl acetate, methanol, acetone, acetonitrile, n-hexane

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

An excess amount of pure this compound is added to a known volume of each organic solvent in a sealed vial.

-

The vials are placed in a shaking incubator or water bath set to a constant temperature (e.g., 30 °C) and agitated until equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, the samples are centrifuged to pellet the undissolved solute.

-

A known volume of the supernatant is carefully collected, filtered, and appropriately diluted.

-

The concentration of this compound in the diluted supernatant is quantified using a validated HPLC method with UV detection at 210 nm[6].

-

The solubility is expressed in mg/mL.

Thermal Analysis for Melting Point Determination

The melting point provides information about the purity and crystalline structure of this compound.

Objective: To determine the melting point of this compound.

Materials:

-

Pure this compound (>97%)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum pans and lids

Procedure:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram, corresponding to the phase transition from solid to liquid[6].

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

Pure this compound (5 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer (e.g., 600 MHz)

Procedure:

-

Approximately 5 mg of purified this compound is dissolved in about 0.7 mL of CDCl₃[6].

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded at a specific temperature (e.g., 25 °C) on a high-field NMR spectrometer[6].

-

The resulting spectra are processed and analyzed. Key signals confirming the lanostane-type triterpenoid structure include those for angular methyl groups, an olefinic group, an isopentenyl group, and two oxygenated methine groups at C-3 and C-22[6].

Signaling Pathways and Experimental Workflows

The biological activity of this compound is attributed to its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for its isolation.

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; p21 [label="p21 (CDKN1A) Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Downregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP [label="MMP-2/9 Downregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; MigrationInvasion [label="Inhibition of Migration & Invasion", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> p53 [color="#5F6368"]; p53 -> p21 [color="#5F6368"]; p53 -> Bax [color="#5F6368"]; p53 -> Bcl2 [color="#5F6368"]; p53 -> MMP [color="#5F6368"]; p21 -> CellCycleArrest [color="#5F6368"]; Bax -> Apoptosis [color="#5F6368"]; Bcl2 -> Apoptosis [color="#5F6368", arrowhead=tee]; MMP -> MigrationInvasion [color="#5F6368"]; } this compound's anti-cancer p53 signaling pathway.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ProInflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> MAPK; this compound -> NFkB; MAPK -> ProInflammatory_Cytokines [arrowhead=normal, color="#5F6368"]; NFkB -> ProInflammatory_Cytokines [arrowhead=normal, color="#5F6368"]; } this compound's anti-inflammatory signaling pathway.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; CD86 [label="CD86 Expression on Dendritic Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> PI3K; PI3K -> Akt; Akt -> CD86; } this compound's PI3K/Akt signaling pathway in dendritic cells.

Experimental Workflow

// Nodes Start [label="Chaga Mushroom Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; ColumnChromatography [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractionation [label="Fraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; PurityAnalysis [label="Purity Analysis (HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purethis compound [label="High-Purity this compound (>97%)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> CrudeExtract; CrudeExtract -> ColumnChromatography; ColumnChromatography -> Fractionation; Fractionation -> PurityAnalysis; PurityAnalysis -> Purethis compound; } Workflow for the extraction and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity of subfractions containing pure compounds of Chaga mushroom (Inonotus obliquus) extract in human cancer cells and in Balbc/c mice bearing Sarcoma-180 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C30H50O2 | CID 44422314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Inotodiol's Immunomodulatory Landscape: A Technical Guide for Researchers

An in-depth exploration of the lanostane triterpenoid, inotodiol, and its intricate role in shaping immune responses, tailored for researchers, scientists, and drug development professionals.

This compound, a prominent lanostane triterpenoid isolated from the Chaga mushroom (Inonotus obliquus), has emerged as a significant modulator of the immune system. Exhibiting a range of anti-inflammatory and immunomodulatory activities, this natural compound presents a compelling avenue for therapeutic development. This technical guide synthesizes the current understanding of this compound's effects on various immune cells and signaling pathways, presenting key quantitative data and experimental methodologies to support further research and drug discovery.

Atypical Maturation of Dendritic Cells

A pivotal aspect of this compound's immunomodulatory profile is its ability to induce an "atypical maturation" of dendritic cells (DCs). Unlike classical maturation agents like lipopolysaccharide (LPS), this compound promotes the upregulation of maturation markers without a concurrent surge in pro-inflammatory cytokine production.

This compound treatment of bone marrow-derived dendritic cells (BMDCs) leads to an increased expression of surface markers crucial for T cell activation, including MHC-I, MHC-II, CD86, and CD40.[1][2] This mature phenotype is characterized by a reduced capacity for antigen uptake, a hallmark of mature DCs.[1] However, this maturation process is distinguished by the minimal secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-12p40.[1][3] This unique profile suggests that this compound-matured DCs may drive a non-inflammatory or regulatory T cell response.

T Cell Activation and Proliferation

T cells primed with this compound-treated BMDCs exhibit significant proliferation and produce IL-2, a key cytokine for T cell survival and expansion.[1][4] Notably, this T cell response occurs without the production of other key cytokines like IFN-γ, IL-4, IL-5, and IL-10.[1] In vivo studies have corroborated these findings, demonstrating that injection of this compound leads to the maturation of splenic DCs and subsequent proliferation of adoptively transferred CD8+ T cells.[1][4]

Anti-inflammatory Effects and Cytokine Modulation

This compound demonstrates potent anti-inflammatory properties across various models. In a mouse model of eosinophilic chronic rhinosinusitis (ECRS), this compound significantly reduced the secretion of T2 cytokines, including IL-4 and IL-5, as well as mast cell tryptase in nasal lavage fluid.[5][6] Furthermore, it suppressed the mRNA expression of a broad range of cytokines and chemokines in the nasal mucosa, including IL-4, IL-5, IL-10, IL-13, IL-17A, IFN-γ, CCL1, CCL2, and CXCL2.[5]

In macrophages, this compound treatment has been shown to increase the secretion of IL-1ra, CXCL2, and CCL5, while decreasing CXCL13.[3] This selective modulation of chemokines suggests a role for this compound in directing immune cell trafficking. A study on the safety and efficacy of this compound also noted that repeated administration did not significantly affect the systemic levels of a wide array of cytokines, including IFN-γ, IL-1β, IL-2, TNF-α, IL-6, IL-10, IL-12, and IL-17A, suggesting a favorable safety profile.[7][8]

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are underpinned by its influence on key intracellular signaling pathways.

PI3K/Akt Pathway in Dendritic Cells

The atypical maturation of DCs induced by this compound is mediated through the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][4] Inhibition of PI3K with wortmannin abrogates the this compound-induced upregulation of CD86 and MHC-II expression, as well as Akt phosphorylation.[1][2] This indicates a crucial role for this pathway in the observed DC phenotype.

NF-κB Signaling

Notably, this compound's effects on DC maturation appear to be independent of the canonical NF-κB pathway.[1][4] this compound does not induce the phosphorylation of IκB kinase (IKK) or the degradation of IκB-α, key steps in NF-κB activation.[1][2] This is a significant departure from classical DC maturation stimuli like LPS, which heavily rely on NF-κB signaling to drive pro-inflammatory cytokine production.[1] However, in other contexts, such as in human dermal fibroblasts, this compound has been reported to inhibit NF-κB signaling.[9][10]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another target of this compound, particularly in the context of cancer cells. Studies have shown that this compound can inhibit the phosphorylation of key components of this pathway, including c-RAF, MEK1/2, and ERK1/2, in hepatocellular carcinoma cells.[11][12] While this effect is primarily linked to its anti-cancer properties, the MAPK pathway is also a critical regulator of immune responses, suggesting a potential for crosstalk in this compound's immunomodulatory functions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's immunomodulatory effects.

Table 1: Effect of this compound on Dendritic Cell Surface Marker Expression

| Cell Type | Treatment | Marker | Outcome | Reference |

| BMDCs | This compound (25 µM) | CD86 | Increased expression, comparable to LPS | [3] |

| BMDCs | This compound (25 µM) | MHC-I | Increased expression | [1][3] |

| BMDCs | This compound (25 µM) | MHC-II | Increased expression | [1][3] |

| BMDCs | This compound (25 µM) | CD40 | Increased expression | [1][3] |

| Splenic CD11c+ DCs | This compound (6.5 mg/kg, in vivo) | CD86 | Upregulated expression | [1] |

Table 2: Effect of this compound on Cytokine and Chemokine Secretion

| Cell/Tissue Type | Model | Treatment | Cytokine/Chemokine | Outcome | Reference |

| BMDCs | In vitro | This compound (25 µM) | TNF-α, IL-6, IL-1β, IL-10, IL-12p40 | Very low to no production | [1][3] |

| T cells co-cultured with this compound-BMDCs | In vitro | This compound (25 µM) | IL-2 | Significant secretion | [1] |

| T cells co-cultured with this compound-BMDCs | In vitro | This compound (25 µM) | IFN-γ, IL-12p40, IL-4, IL-5, IL-10 | Very low to no production | [1] |

| Nasal Lavage Fluid | ECRS Mouse Model | This compound (20 mg/kg) | IL-4, IL-5, Mast Cell Tryptase | Significantly reduced | [5][6] |

| Nasal Mucosa | ECRS Mouse Model | This compound (20 mg/kg) | IL-4, IL-5, IL-10, IL-13, IL-17A, IFN-γ, CCL1, CCL2, CXCL2 | Significantly suppressed mRNA expression | [5] |

| Macrophages | In vitro | This compound | IL-1ra, CXCL2, CCL5 | Increased secretion | [3] |

| Macrophages | In vitro | This compound | CXCL13 | Decreased secretion | [3] |

| Serum | Healthy Mice | This compound (20 mg/kg, 13 weeks) | IFN-γ, IL-1β, IL-2, TNF-α, IL-6, IL-10, IL-12, IL-17A | No significant change | [7][8] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

In Vitro Dendritic Cell Maturation and T Cell Proliferation Assay

-

BMDC Generation: Bone marrow cells are flushed from the femurs and tibias of mice (e.g., C57BL/6) and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL GM-CSF. Cells are cultured for 6-8 days, with fresh media supplied every 2 days, to generate immature BMDCs.

-

This compound Treatment: Immature BMDCs (e.g., 2 x 10^5 cells/well) are stimulated with this compound (e.g., 25 µM) or LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control (e.g., DMSO) is also included.

-

Flow Cytometry Analysis: After stimulation, BMDCs are harvested and stained with fluorescently labeled antibodies against surface markers (e.g., CD11c, CD86, MHC-I, MHC-II, CD40) for analysis by flow cytometry.

-

Cytokine Measurement: Supernatants from the cultured BMDCs are collected and analyzed for cytokine concentrations using ELISA kits (e.g., for TNF-α, IL-6, IL-12p40).

-

Mixed Lymphocyte Reaction (MLR): T cells are isolated from the spleens of allogeneic mice (e.g., Balb/c) and labeled with CFSE. This compound-treated BMDCs are co-cultured with the CFSE-labeled T cells (e.g., at a 1:20 DC to T cell ratio) for 4 days.

-

T Cell Proliferation Analysis: T cell proliferation is assessed by measuring the dilution of CFSE using flow cytometry.

-

T Cell Cytokine Production: Supernatants from the MLR are collected and analyzed for T cell-derived cytokines (e.g., IL-2, IFN-γ) by ELISA.

In Vivo Dendritic Cell Maturation and T Cell Proliferation

-

Animal Model: C57BL/6 mice are used.

-

This compound Administration: this compound (e.g., 6.5 mg/kg) or LPS (e.g., 250 µg/kg) is injected intravenously into the tail vein of the mice.

-

Splenic DC Analysis: After 24 hours, spleens are harvested, and single-cell suspensions are prepared. The cells are then stained with antibodies against CD11c and CD86 to analyze the maturation status of splenic DCs by flow cytometry.

-

Adoptive T Cell Transfer: CD8+ T cells from OT-I transgenic mice (whose T cells recognize an ovalbumin peptide) are isolated, labeled with CFSE, and adoptively transferred into recipient C57BL/6 mice.

-

In Vivo T Cell Proliferation: Following T cell transfer, mice are injected with ovalbumin protein along with this compound or LPS. After a set period (e.g., 3 days), splenocytes are harvested, and the proliferation of the transferred OT-I CD8+ T cells is assessed by CFSE dilution using flow cytometry.

Western Blot Analysis of Signaling Pathways

-

Cell Lysis: BMDCs or other relevant cell types are treated with this compound or a control substance for various time points. The cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., Akt, IKKα/β, IκB-α, ERK1/2, p38 MAPK).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows associated with this compound's immunomodulatory effects.

Caption: this compound-induced atypical dendritic cell maturation signaling pathway.

Caption: this compound's mechanism of action in reducing mucosal inflammation.

Caption: Experimental workflow for studying this compound's effect on DCs and T cells.

This technical guide provides a comprehensive overview of the current research on this compound's role in modulating immune responses. The compiled data, detailed protocols, and visual representations of pathways and workflows are intended to serve as a valuable resource for scientists and researchers in the fields of immunology, pharmacology, and drug development, fostering further exploration into the therapeutic potential of this promising natural compound.

References

- 1. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model [mdpi.com]

- 8. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | PLOS One [journals.plos.org]

- 12. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Inotodiol: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inotodiol is a lanostane-type triterpenoid, an oxysterol that has garnered significant attention within the pharmaceutical and nutraceutical industries. Its potent biological activities, including anti-inflammatory, antioxidant, anti-allergic, and anti-cancer properties, make it a compound of high interest for therapeutic development. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, and detailed methodologies for its extraction, purification, and quantification.

Natural Sources and Abundance

The primary and exclusive natural source of this compound is the Chaga mushroom (Inonotus obliquus), a parasitic fungus that predominantly grows on birch trees. The concentration of this compound in Inonotus obliquus can vary based on whether the mushroom is wild-harvested or cultivated. Wild Chaga generally exhibits a richer and more diverse sterol profile, with significantly higher levels of this compound compared to its lab-cultivated counterparts. This difference is attributed to environmental stressors in the wild that may stimulate the production of secondary metabolites like this compound.

Quantitative Abundance of this compound

The abundance of this compound in Inonotus obliquus is a critical factor for its large-scale production. The yield is influenced by the origin of the mushroom and the extraction method employed.

| Source Material | Extraction Method | This compound Yield/Concentration | Reference |

| Wild Chaga Mushroom Powder (1 kg) | Ethanol Extraction & Two-Step Purification | 924 mg (>97% purity) | |

| Wild Chaga Mushroom | Ethanol Extraction | 0.28% (w/w) | |

| Wild Chaga Mushroom | 70% Ethanol in Water Extraction | 0.1% (w/w) | |

| Wild Chaga Mushroom | Supercritical Fluid Extraction | 0.1% (w/w) | |

| Wild Chaga Mushroom | Folch Method | 0.14% (w/w) | |

| I. obliquus Mushrooms (unspecified origin) | Not specified | 0.625 - 2.399 mg/g | |

| Chloroform Extract of I. obliquus (100 mg) | High-Speed Counter-Current Chromatography | 13.0 mg | |

| Wild-Harvested I. obliquus Mycelia | Not specified | 25.36% of total sterols |

Experimental Protocols

Accurate and efficient extraction, purification, and quantification are paramount for the research and development of this compound-based products.

Extraction and Purification of this compound from Inonotus obliquus

This protocol is based on an efficient method yielding high-purity this compound.

1. Extraction:

-

Mix 500 g of powdered Chaga mushroom with 6 L of food-grade ethanol in a suitable reactor.

-

Incubate the mixture at 50°C overnight with agitation (200 rpm).

-

Separate the extracted solution from the insoluble residue via centrifugation at 12,400 x g for 20 minutes at 20°C.

-

Repeat the extraction process twice more with the insoluble residue to maximize the yield.

-

Collect all supernatants and concentrate them to a volume of 50-70 mL using a vacuum rotary evaporator.

2. Purification:

-

Incubate the concentrated extract at 60°C for 10 minutes in an ultrasonic water bath to enhance the solubility of the compounds.

-

Centrifuge the solution at 20,000 x g for 20 minutes at 20°C.

-

Subject 40 mL of the resulting supernatant to a preparative High-Performance Liquid Chromatography (HPLC) system.

-

Column: ODS-AQ C18 (50 x 500 cm).

-

Mobile Phase: A gradient of distilled water (Solvent A) and methanol (Solvent B).

-

Gradient Program:

-

0-30 min: 90-92% Solvent B

-

30-45 min: 92-100% Solvent B

-

45-80 min: 100% Solvent B

-

-

Flow Rate: 30 mL/min.

-

Detection: UV absorbance at 210 nm.

-

-

Fractionate the eluent based on the chromatogram.

-

Identify fractions containing this compound and confirm purity using an analytical HPLC system.

-

Pool the high-purity fractions (>90%) and freeze-dry to obtain this compound as a powder.

Bioanalytical Method for this compound Quantification in Plasma

This protocol details a validated LC-MS/MS method for pharmacokinetic studies of this compound.

1. Sample Preparation:

-

Alkaline Hydrolysis: Apply to plasma samples to degrade abundant lipids and convert any esterified this compound to its free form.

-

Liquid-Liquid Extraction: Use dichloromethane (DCM) to extract this compound from the hydrolyzed plasma samples.

-

Solid-Phase Extraction (SPE): Further purify the sample using a Sep-Pak C18 SPE column to isolate this compound from the biological matrix.

2. LC-MS/MS Analysis:

-

Chromatography: Utilize a liquid chromatography system for separation.

-

Mass Spectrometry: Employ a triple quadrupole tandem mass spectrometer for detection.

-

Ionization: Use positive mode with atmospheric pressure chemical ionization (APCI).

-

Detection Mode: Multiple-reaction monitoring (MRM).

3. Method Validation:

-

The method should be validated for linearity, accuracy, and precision in accordance with regulatory guidelines. Reported accuracy for a validated method ranged from 97.8% to 111.9%, with a coefficient of variation for precision between 1.8% and 4.4%.

Visualizations

Experimental Workflow: Extraction and Purification

Caption: A schematic of the multi-step process for extracting and purifying this compound.

Signaling Pathway Modulation by this compound in Dendritic Cells

This compound has been shown to induce an atypical maturation in dendritic cells (DCs) through a pathway that is independent of NF-κB, a common signaling pathway for DC maturation.

Caption: this compound promotes atypical dendritic cell maturation via the PI3K/Akt pathway.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have shown that this compound has very low oral bioavailability, estimated at around 0.45%. This poor absorption suggests that oral administration may not be an efficient delivery route, and alternative methods such as formulation improvements or different administration routes should be explored.

One approach to improve bioavailability has been the development of a nonionic surfactant-based microemulsion. An this compound microemulsion prepared with Tween-80 showed improved pharmacokinetic parameters in an animal model.

| Administration Route | Dose | Cmax (ng/mL) | Tmax (min) | AUC₀₋t (ng·min/mL) | Absolute Bioavailability | Reference |

| Intravenous | 2 mg/kg | 2582 | - | 109,500 | - | |

| Oral | 20 mg/kg | 49.56 | 40 | 6,176 | 0.45% | |

| Oral (Microemulsion) | 4.5 mg/kg | 88.05 | - | 341.81 (ng·h/mL) | 41.32% | |

| Oral (Microemulsion) | 8.0 mg/kg | - | - | - | 33.28% |

Conclusion

This compound is a promising bioactive compound found exclusively in the Chaga mushroom. While its natural abundance is relatively low, optimized extraction and purification protocols can yield high-purity this compound suitable for research and development. The primary challenge for its therapeutic application lies in its poor oral bioavailability, a hurdle that may be overcome through advanced formulation strategies. This guide provides a foundational understanding for professionals engaged in the exploration and development of this compound's therapeutic potential.

Methodological & Application

Application Notes and Protocols: Inotodiol Extraction from Inonotus obliquus (Chaga Mushroom)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inonotus obliquus, commonly known as Chaga mushroom, is a parasitic fungus that grows on birch trees and has been used in traditional medicine for centuries. It is a rich source of various bioactive compounds, including polysaccharides, polyphenols, and triterpenoids. Among the triterpenoids, inotodiol has garnered significant attention from the pharmaceutical industry for its potent biological activities, including anti-inflammatory, anti-cancer, antioxidant, and anti-allergic properties.[1][2] This document provides detailed protocols for the extraction and purification of this compound from Inonotus obliquus, summarizes quantitative data from various extraction methodologies, and illustrates a key signaling pathway influenced by this compound.

Data Summary: this compound Extraction Yields

The efficiency of this compound extraction is highly dependent on the chosen solvent and methodology. The following table summarizes yields obtained from various published protocols.

| Extraction Method | Solvent System | Starting Material | Yield of this compound | Purity | Reference |

| Ethanol Extraction & HPLC | Food-grade Ethanol | 500 g Chaga Powder | ~1.4 g (0.28% w/w) | >97% | [1] |

| Ethanol Extraction & Chromatography | Ethanol, Hexane/Ethyl Acetate | 220 g Air-dried Sclerotia | 320 mg (from 1.08g concentrate) | 97% | [3][4] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Chaga Powder | 87–101 mg/100 g | Not specified | [5] |

| Folch Method | Chloroform/Methanol | Chaga Powder | 139 mg/100 g | Not specified | [5] |

| High-Speed Counter-Current Chromatography | Hexane:Ethyl Acetate:Methanol:Water | 100 mg Chloroform Extract | 13.0 mg | 97.51% | [6] |

| Soxhlet Extraction | Cyclohexane | Chaga Powder | Highest extractability noted | Not specified | [7] |

Experimental Protocols

Protocol 1: High-Yield Ethanol Extraction and Purification

This protocol is adapted from a method demonstrating high purity (>97%) and a significant purification yield (33.6%).[1]

1. Extraction

- Mix 500 g of dried Chaga mushroom powder with 6 L of food-grade ethanol in a suitable reactor vessel.[8]

- Incubate the mixture at 50°C overnight with agitation (e.g., 200 rpm).[8]

- Separate the ethanolic extract from the insoluble mushroom residue by centrifugation (e.g., 12,400 × g for 20 minutes).[8]

- Collect the supernatant. To maximize yield, repeat the extraction process (steps 1.1-1.3) with the insoluble residue two more times.[8]

- Combine all supernatants and concentrate the volume to 50–70 mL using a vacuum rotary evaporator.[8]

2. Purification

- To maximize the solubility of the compounds, incubate the concentrated extract at 60°C for 10 minutes in an ultrasonic water bath.[1][8]

- Centrifuge the sonicated extract (e.g., 20,000 × g at 20°C for 20 minutes) to pellet any remaining insoluble material.[1][8]

- Subject the resulting supernatant to preparative High-Performance Liquid Chromatography (HPLC).[1][8]

- System: Preparative HPLC system.

- Column: ODS-AQ C18 reverse-phase column (e.g., 50 × 500 cm).[1][8]

- Mobile Phase Gradient: A gradient of acetonitrile and water is commonly used for reverse-phase separation of triterpenoids.[1][9] A typical program might be: 0-30 min: 90-92% B; 30-45 min: 92-100% B; 45-80 min: 100% B (where B is the organic solvent).[8]

- Flow Rate: 30 mL/min.[1][8]

- Collect the fractions containing high-purity this compound, identified by retention time against a standard.

- Dry the collected fractions to a powder using a freeze-dryer.[8]

Protocol 2: Lab-Scale Extraction with Silica Gel Chromatography

This protocol is suitable for smaller-scale laboratory preparations.[3][4]

1. Extraction

- Grind air-dried Chaga sclerotia (e.g., 220 g) into small pieces.[3][4]

- Extract the ground material with ethanol at room temperature for 20 hours.[3][4]

- Concentrate the ethanolic extract under reduced pressure to yield a brown amorphous solid.[3][4]

2. Purification

- Collect the fractions and monitor for the presence of this compound (e.g., by TLC).

- Pool the this compound-rich fractions and concentrate them.

- For final purification, utilize HPLC with a normal-phase column.[3][4]

- System: HPLC with a differential refractometer.[3]

- Column: Ultrasphere-Si™ column (e.g., 10 × 200 mm, 5 µm).[3]

- Mobile Phase: Hexane/ethyl acetate (5:2).[3]

- Flow Rate: 2 mL/min.[3]

- Collect and dry the pure this compound fraction.

Visualization of Protocols and Pathways

Experimental Workflow: this compound Extraction & Purification

The following diagram outlines the general workflow for extracting and purifying this compound from Chaga mushrooms.

Caption: Workflow for this compound Extraction.

Signaling Pathway: this compound's Immunomodulatory Action

This compound has been shown to induce maturation of dendritic cells (DCs) through a distinct signaling pathway that is independent of p38 MAPK and NF-κB activation, which are typically activated by lipopolysaccharide (LPS).[3][4] Instead, this compound appears to modulate the PI3K/Akt pathway.[3]

Caption: this compound's Signaling Pathway in DCs.

Analytical Methodology

For the quantification of this compound and confirmation of purity, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., differential refractometer, evaporative light scattering detector (ELSD), or mass spectrometry) is the method of choice.[3][6][10] For pharmacokinetic studies, liquid chromatography coupled to triple quadrupole tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for analyzing this compound in biological matrices.[9][10]

Note: These protocols are intended as a guide. Optimization of parameters such as solvent ratios, extraction times, and temperature may be necessary depending on the specific source material and available equipment. Always follow standard laboratory safety procedures.

References

- 1. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]

- 4. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Inotodiol using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inotodiol, a lanostane-type triterpenoid found in the Chaga mushroom (Inonotus obliquus), has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Accurate and reliable quantification of this compound is crucial for quality control of Chaga-based products, pharmacokinetic studies, and further research into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound. This application note provides detailed protocols for the extraction and HPLC analysis of this compound from Inonotus obliquus and in biological matrices.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Inonotus obliquus

This protocol describes the extraction and purification of this compound from the fruiting body of the Chaga mushroom.

1. Materials and Reagents:

-

Dried and powdered Inonotus obliquus

-

Food-grade ethanol[3]

-

Methanol (HPLC grade)[3]

-

Distilled water[3]

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chloroform

-

Silica gel for column chromatography

-

Rotary evaporator

-

Centrifuge

2. Extraction Procedure:

-

Mix 500 g of powdered Chaga mushroom with 6 L of food-grade ethanol in a suitable reactor.[3]

-

Incubate the mixture at 50°C overnight with agitation (200 rpm).[3]

-

Separate the extract from the solid residue by centrifugation at 12,400 × g for 20 minutes.[3]

-

Collect the supernatant and repeat the extraction process on the residue twice more to maximize the yield.[3]

-

Pool the supernatants and concentrate the volume to 50-70 mL using a vacuum rotary evaporator.[3]

3. Purification by Column Chromatography:

-

The concentrated extract can be further purified using silica gel column chromatography.

-

A more refined purification can be achieved using preparative HPLC. For this, the concentrated extract is incubated at 60°C for 10 minutes in an ultrasonic water bath to enhance solubility.[3][4]

-

The supernatant is then subjected to preparative HPLC.[3][4]

Protocol 2: Quantification of this compound by HPLC-UV

This protocol details the quantification of this compound using HPLC with UV detection.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[5]

-

Mobile Phase: Isocratic elution with 95% acetonitrile.[6][7]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

Column Temperature: Ambient.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Dissolve the purified this compound extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

This protocol is for the bioanalytical determination of this compound in plasma samples, suitable for pharmacokinetic studies.

1. Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.[8]

-

Column: HECTOR-M C8 (75 × 2.1 mm, 3 µm).[9]

-

Mobile Phase: 85% acetonitrile (isocratic).[9]

-

Flow Rate: 0.2 mL/min.[9]

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive ion mode.[8]

-

MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.

2. Sample Preparation:

-

Alkaline Hydrolysis: This step is crucial for releasing conjugated forms of this compound in plasma.[8][9]

-

Liquid-Liquid Extraction: Extract this compound from the hydrolyzed plasma using a suitable organic solvent like dichloromethane.[10][9]

-

Solid-Phase Extraction (SPE): Further clean up the sample using an appropriate SPE cartridge.

-

Reconstitute the final extract in the mobile phase before injection.

3. Method Validation: The method should be validated according to regulatory guidelines (e.g., EMA) for selectivity, linearity, accuracy, precision, matrix effect, and stability.[8]

Quantitative Data

The following tables summarize quantitative data for this compound analysis from various studies.

Table 1: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Value | Reference |

| Linearity Range | 4 - 300 ng/mL (in plasma) | |

| Correlation Coefficient (R²) | > 0.999 | [6] |

| Limit of Detection (LOD) | 0.07 µg/mL | [6] |

| Limit of Quantification (LOQ) | 0.24 µg/mL | [6] |

| Intra-day Precision (%RSD) | < 2.5% | [6] |

| Inter-day Precision (%RSD) | < 4.0% | [6] |

| Intra-day Accuracy | 96.7 - 104.6% | [6] |

| Inter-day Accuracy | 98.6 - 104.9% | [6] |

| Recovery | 93.9 - 114.4% | [6] |

Table 2: Reported Retention Times for this compound under Different Chromatographic Conditions

| HPLC Column | Mobile Phase | Retention Time (min) | Reference |

| Reverse-phase C18 | Gradient: Methanol and Water | 8.2 | [4][11] |

| Reverse-phase | Not specified | 11.686 | [12] |

| Ultrasphere-Si™ (Normal Phase) | Hexane/Ethyl Acetate (5:2) | Not specified, but separated from other compounds | [12] |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Signaling Pathway

This compound has been reported to possess anti-inflammatory properties. One of the key inflammatory pathways is the NF-κB signaling pathway. While the direct interaction of this compound with all components of this pathway is still under investigation, a simplified diagram illustrates the potential mechanism of its anti-inflammatory action.

Caption: Potential Anti-inflammatory Mechanism of this compound.

References

- 1. Rapid isolation and purification of this compound and trametenolic acid from Inonotus obliquus by high-speed counter-current chromatography with evaporative light scatting detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quality control and evaluation of <i>Inonotus obliquus</i> using HPLC method with novel marker compounds - ProQuest [proquest.com]

- 8. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Inotodiol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Introduction

Inotodiol, a lanostane-type triterpenoid isolated from the Chaga mushroom (Inonotus obliquus), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and immunomodulatory agent.[1][3][4][5] As research into the therapeutic applications of this compound progresses, the need for a robust and sensitive analytical method for its quantification in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a validated LC-MS/MS method for the determination of this compound in plasma, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its analysis.

Principle of the Method

This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of this compound. Following extraction from the biological matrix, the analyte is separated from endogenous components using reverse-phase liquid chromatography. The eluted this compound is then ionized, and specific precursor-to-product ion transitions are monitored using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity and allows for low limits of detection and quantification.

Experimental

Sample Preparation

Two primary methods for the extraction of this compound from plasma have been reported, both demonstrating high recovery and minimal matrix effects.

Method 1: Alkaline Hydrolysis followed by Liquid-Liquid and Solid-Phase Extraction [6][7][8]

This comprehensive method is suitable for the analysis of total this compound, including its conjugated forms.

-

Alkaline Hydrolysis: To 50 µL of plasma, add 50 µL of 1 M NaOH. Vortex and incubate at 60°C for 30 minutes to hydrolyze any this compound conjugates.

-

Neutralization: Add 50 µL of 1 M HCl to neutralize the sample.

-

Liquid-Liquid Extraction (LLE): Add 1 mL of dichloromethane, vortex for 5 minutes, and centrifuge at 13,000 rpm for 5 minutes. Transfer the organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water.

-

Reconstitute the dried extract in 1 mL of 50% methanol and load it onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of distilled water.

-

Elute the analyte with 1 mL of methanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Method 2: Protein Precipitation followed by Solid-Phase Extraction [9]

This streamlined method is suitable for the analysis of unconjugated this compound.

-

Protein Precipitation: To 20 µL of serum, add 200 µL of ethanol. Sonicate for 10 minutes and then centrifuge at 14,000 x g for 15 minutes. Collect the supernatant. Repeat the extraction with another 200 µL of ethanol and combine the supernatants.

-

Evaporation: Evaporate the combined supernatant to dryness.

-

Solid-Phase Extraction (SPE):

-

Activate a Sep-Pak Vac 3 cc (200 mg) C18 cartridge with 6 mL of methanol and condition with 6 mL of 60% methanol.[1]

-

Reconstitute the residue in 0.5 mL of 60% methanol and load it onto the cartridge.[1]

-

Wash the cartridge with 6 mL of 60% methanol.[1]

-

Elute this compound with 3 mL of 100% methanol.[1]

-

-

Final Preparation: Evaporate the eluate and reconstitute the residue in methanol for HPLC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions reported for the LC-MS/MS analysis of this compound. Researchers may need to optimize these parameters for their specific instrumentation.

Table 1: Liquid Chromatography Conditions

| Parameter | Method 1 | Method 2 |

| Column | HECTOR-M C8 (75 x 2.1 mm, 3 µm)[6] | YMC-triart C18 (4.6 mm × 250 mm)[9] |

| Mobile Phase A | Water | Distilled water with 5 mM ammonium acetate and 0.1% formic acid[9] |

| Mobile Phase B | Acetonitrile[6] | Methanol with 5 mM ammonium acetate and 0.1% formic acid[9] |

| Gradient | 85% B for 6 min, to 100% B, hold for 11 min, return to 85% B[6] | Gradient conditions as described in the reference[9] |

| Flow Rate | 0.2 mL/min[6] | Not specified |

| Injection Volume | 10 µL[6] | Not specified |

| Column Temperature | Not specified | Not specified |

Table 2: Mass Spectrometry Conditions

| Parameter | Method 1 | Method 2 |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI)[6][7][8] | Electrospray Ionization (ESI) |

| Polarity | Positive[6][7][8] | Positive[9] |

| Scan Mode | Multiple Reaction Monitoring (MRM)[6][7][8] | MRM[9] |

| Precursor Ion (m/z) | 425 [M-H₂O+H]⁺, 407 [M-2H₂O+H]⁺[6] | Not specified |

| Product Ions (m/z) | 229, 247[6] | 247 (most abundant)[9] |

| Internal Standard | Triamcinolone acetonide[8] | Not specified |

Quantitative Data Summary

The developed LC-MS/MS methods have been successfully applied to pharmacokinetic studies of this compound in mice. A summary of the key pharmacokinetic parameters is presented below.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (2 mg/kg)[7] | Oral (20 mg/kg)[7] | Oral (4.5 mg/kg in microemulsion)[9] | Oral (8.0 mg/kg in microemulsion)[9] |

| Cmax (ng/mL) | 2582 | 49.56 | 88.05 | Not specified |

| Tmax (min) | - | 40 | 60 | Not specified |

| AUC₀₋t (ngmin/mL) | 109,500 | 6176 | 20508.6 (ngh/mL) | Not specified |

| T₁/₂ (min) | 49.35 | 138.6 | Not specified | Not specified |

| Absolute Oral Bioavailability (%) | - | 0.45[7] | 41.32 | 33.28 |

Method Validation

The bioanalytical method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, and precision.[6][7]

-

Linearity: The method showed good linearity over the tested concentration range.

-

Accuracy: The accuracy ranged from 97.8% to 111.9%.[6][7][8]

-

Precision: The coefficient of variation for precision was between 1.8% and 4.4%.[6][7][8]

-

Specificity: No interference from endogenous plasma components was observed at the retention times of this compound and the internal standard.[6]

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced apoptosis and cell cycle arrest in HeLa cells.

Conclusion